molecular formula C13H14ClNOS B15162997 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride CAS No. 142941-96-6

4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride

Cat. No.: B15162997
CAS No.: 142941-96-6
M. Wt: 267.77 g/mol
InChI Key: ZMGAEJKCTLODTB-UHFFFAOYSA-M
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Description

4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride is a synthetic organic compound that belongs to the thiazolium family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride typically involves the reaction of 4-methylacetophenone with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolium ring. The final product is obtained by treating the intermediate with hydrochloric acid to yield the chloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolium ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride involves its interaction with specific molecular targets and pathways. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler thiazole derivative with similar structural features.

    Benzothiazole: Contains a fused benzene and thiazole ring, offering different chemical properties.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.

Uniqueness

4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of a thiazole ring with both methyl and phenyl groups makes it a versatile compound for various research and industrial applications.

Properties

CAS No.

142941-96-6

Molecular Formula

C13H14ClNOS

Molecular Weight

267.77 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(4-methyl-1,3-thiazol-3-ium-3-yl)ethanone;chloride

InChI

InChI=1S/C13H14NOS.ClH/c1-10-3-5-12(6-4-10)13(15)7-14-9-16-8-11(14)2;/h3-6,8-9H,7H2,1-2H3;1H/q+1;/p-1

InChI Key

ZMGAEJKCTLODTB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2C.[Cl-]

Origin of Product

United States

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